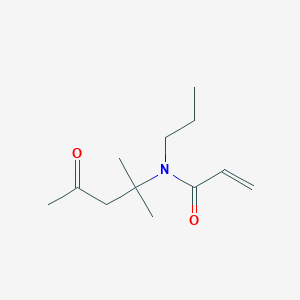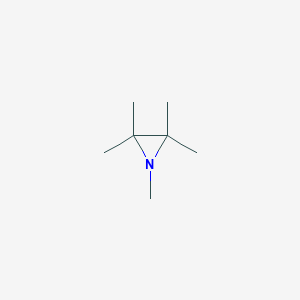
Aziridine, pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, pentamethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by its high reactivity due to the strain in its three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine, pentamethyl- can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other nitrogen sources .
Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .
Chemical Reactions Analysis
Types of Reactions: Aziridine, pentamethyl- undergoes a variety of chemical reactions, including ring-preserving and ring-opening reactions. Ring-preserving reactions involve processes such as alkylation or acylation of the nitrogen atom in the ring . Ring-opening reactions typically begin with the protonation of the nitrogen atom, followed by nucleophilic attack on one of the carbon atoms .
Common Reagents and Conditions: Common reagents used in the reactions of aziridine, pentamethyl- include acids, bases, and nucleophiles. For example, acids or Lewis acids can catalyze the homopolymerization of aziridines to form polyethylenimine . Nucleophiles such as amines, alcohols, and thiols can open the aziridine ring to form various substituted amines .
Major Products: The major products formed from the reactions of aziridine, pentamethyl- depend on the specific reaction conditions and reagents used. For instance, ring-opening reactions with nucleophiles can yield a variety of substituted amines, while polymerization reactions can produce polyethylenimine .
Scientific Research Applications
Aziridine, pentamethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, aziridine derivatives have been studied for their potential anticancer, antimicrobial, and immunomodulatory activities . Industrially, aziridines are used in the production of polymers and as crosslinking agents in coatings and adhesives .
Mechanism of Action
The mechanism of action of aziridine, pentamethyl- involves its high reactivity due to the strain in its three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known that aziridine derivatives can interact with DNA and proteins, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Aziridine, pentamethyl- can be compared to other aziridine compounds such as ethylenimine and propylenimine. While all these compounds share the three-membered aziridine ring, they differ in their substituents and reactivity. For example, ethylenimine is a simpler aziridine with only hydrogen atoms as substituents, making it less sterically hindered and more reactive than pentamethyl-aziridine . Other similar compounds include azetidine and oxirane, which are four-membered and three-membered heterocycles containing nitrogen and oxygen, respectively .
Conclusion
Aziridine, pentamethyl- is a highly reactive compound with significant potential in various fields of scientific research. Its unique chemical properties make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for its use in medicine and industry. Further research into its mechanism of action and applications will continue to uncover new uses for this versatile compound.
Properties
CAS No. |
108065-02-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethylaziridine |
InChI |
InChI=1S/C7H15N/c1-6(2)7(3,4)8(6)5/h1-5H3 |
InChI Key |
FFLTYWNXQRLQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


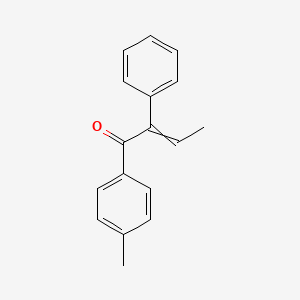
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
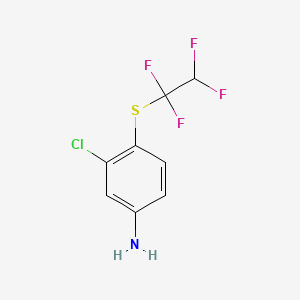
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
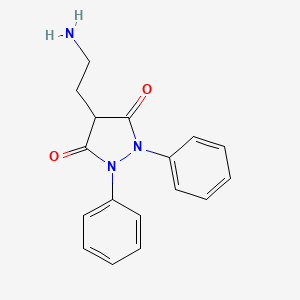

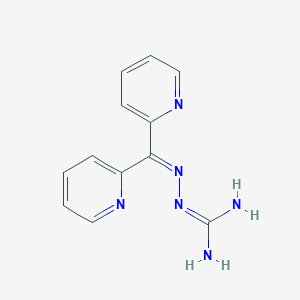
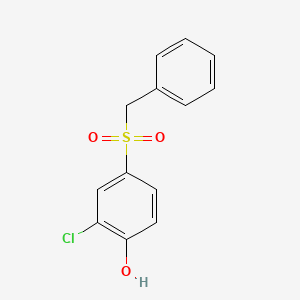
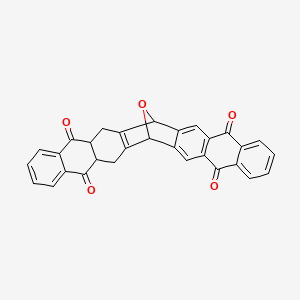
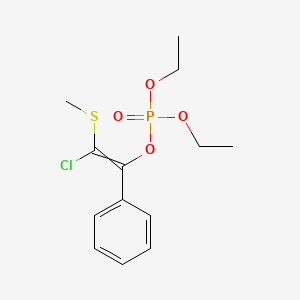
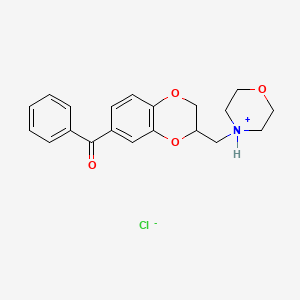
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
